molecular formula C7H14N2O B575450 N-propylazetidine-1-carboxamide CAS No. 164735-74-4

N-propylazetidine-1-carboxamide

Cat. No. B575450
CAS RN: 164735-74-4
M. Wt: 142.202
InChI Key: RNYZUAVMIQDVFN-UHFFFAOYSA-N
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Description

N-propylazetidine-1-carboxamide is a chemical compound with the CAS Number: 164735-74-4 . It has a molecular weight of 142.2 . The physical form of N-propylazetidine-1-carboxamide is a powder .


Molecular Structure Analysis

The molecular structure of N-propylazetidine-1-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, specific details about the molecular structure of N-propylazetidine-1-carboxamide are not available in the retrieved data.


Physical And Chemical Properties Analysis

N-propylazetidine-1-carboxamide is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

  • Carbamoylation of C–H and X–H Bonds : Research demonstrates the utility of N-propylazetidine-1-carboxamide in direct carbamoylation of C–H and X–H bonds through cross-dehydrogenative coupling reactions. This method is pivotal in preparing various carboxamide, carbamate, and urea derivatives, widely used in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

  • Inhibition of NF-kappaB and AP-1 Gene Expression : Structure-activity relationship studies of N-propylazetidine-1-carboxamide derivatives have revealed their potential in inhibiting NF-kappaB and AP-1 transcription factors. This finding is significant for oral bioavailability improvement and could impact pharmaceutical development (Palanki et al., 2000).

  • Role in Influenza Treatment : Studies have shown that derivatives of N-propylazetidine-1-carboxamide, such as oseltamivir carboxylate, are effective against influenza A and B. This compound is particularly noteworthy due to its low resistance rate and significant impact on influenza virus infectivity and pathogenicity (Ives et al., 2002).

  • Treatment of Diabetes and Metabolic Disorders : N-propylazetidine-1-carboxamide analogues have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential target for treating type 2 diabetes and metabolic disorders. These inhibitors are shown to be effective and orally bioavailable (Sabnis, 2021).

  • Antitumor Activities : Certain derivatives of N-propylazetidine-1-carboxamide have shown promising in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship of these compounds has been a focus for understanding their potential in cancer therapy (Hafez et al., 2013).

  • Enantioselective Biotransformations : Studies indicate the utility of N-propylazetidine-1-carboxamide in enantioselective biotransformations, particularly for the synthesis of azetidine-2-carboxylic acids and their amide derivatives. This process is crucial for preparing compounds with high enantiomeric excess, beneficial in pharmaceutical synthesis (Leng et al., 2009).

Safety and Hazards

N-propylazetidine-1-carboxamide is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Specific hazard statements and precautionary statements are not provided in the retrieved data.

properties

IUPAC Name

N-propylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-4-8-7(10)9-5-3-6-9/h2-6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZUAVMIQDVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylazetidine-1-carboxamide

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